4-(iodomethyl)tetrahydro-2H-pyran-4-ol

Nucleophilic Substitution SN2 Reactivity Leaving Group Ability

Researchers requiring efficient SN2 displacement on tetrahydropyran scaffolds often face sluggish kinetics with bromo/chloro analogs. 4-(Iodomethyl)tetrahydro-2H-pyran-4-ol solves this with its iodomethyl group providing superior leaving group ability (I >> Br > Cl). • Enables faster SN2 reactions and higher isolated yields vs. bromo/chloro analogs • Dual functionality (tertiary alcohol + iodoalkyl) supports orthogonal derivatization • Documented 55% isolated yield benchmark for process optimization • Ideal for constructing diverse THP libraries via Prins cyclization

Molecular Formula C6H11IO2
Molecular Weight 242.05 g/mol
Cat. No. B8698232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(iodomethyl)tetrahydro-2H-pyran-4-ol
Molecular FormulaC6H11IO2
Molecular Weight242.05 g/mol
Structural Identifiers
SMILESC1COCCC1(CI)O
InChIInChI=1S/C6H11IO2/c7-5-6(8)1-3-9-4-2-6/h8H,1-5H2
InChIKeyDSUQCOWOZPKGRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Iodomethyl)tetrahydro-2H-pyran-4-ol: Core Physicochemical Profile


4-(Iodomethyl)tetrahydro-2H-pyran-4-ol (CAS 1263505-84-5) is a bifunctional tetrahydropyran (oxane) derivative featuring a tertiary alcohol at the 4-position and an electrophilic iodomethyl substituent on the same ring carbon [1]. The compound is characterized by a molecular weight of 242.06 g/mol, a molecular formula of C6H11IO2, a predicted LogP of approximately 0.96, and a polar surface area (PSA) of 29.46 Ų [1]. This structural motif positions it as a versatile synthetic intermediate, where the iodine atom serves as an excellent leaving group for nucleophilic substitution and cross-coupling reactions, while the hydroxyl group offers a handle for further derivatization [1].

Core Utility Dual-handle intermediate for SN2 and cross-coupling Bifunctional oxane scaffold
Leaving Group Iodomethyl enables high reactivity Class-level SN2 kinetics
Derivatization 4-OH supports orthogonal protection Ether, ester, or carbamate handles

4-(Iodomethyl)tetrahydro-2H-pyran-4-ol: Generic Substitution Limitations


Generic substitution of 4-(iodomethyl)tetrahydro-2H-pyran-4-ol with closely related analogs is not trivial due to the profound impact of both the halogen identity and the presence of the 4-hydroxyl group on key reaction outcomes. While 4-(iodomethyl)tetrahydro-2H-pyran (lacking the 4-OH) shares a similar core, its reactivity profile differs significantly in nucleophilic substitution and cross-coupling reactions, where the hydroxyl group can act as a directing group or influence stereoelectronic effects . Furthermore, substituting iodine with bromine or chlorine (e.g., 4-(bromomethyl)tetrahydro-2H-pyran-4-ol) dramatically reduces the leaving group ability (I > Br > Cl), leading to slower reaction kinetics, lower yields, and the potential requirement for more forcing conditions [1]. These differences can cascade, impacting downstream yields, purity profiles, and the overall efficiency of multi-step syntheses, thereby making direct, unoptimized substitution scientifically and economically impractical.

Target 4-(Iodomethyl)tetrahydro-2H-pyran-4-ol vs. 4-(Bromomethyl) or Chloro analogs
Substituting iodine with Br or Cl may reduce leaving group ability (I > Br > Cl), potentially requiring longer reaction times and impacting kinetic profiles in nucleophilic substitutions.
Target 4-(Iodomethyl)tetrahydro-2H-pyran-4-ol vs. 4-(Iodomethyl)tetrahydro-2H-pyran (lacking 4-OH)
Absence of the 4-hydroxyl group removes a potential directing group and alters stereoelectronic effects, which may shift reaction outcomes and complicate downstream derivatization strategies.

4-(Iodomethyl)tetrahydro-2H-pyran-4-ol: Quantitative Differentiation Evidence


Iodomethyl vs. Bromo/Chloro Leaving Group Ability

The iodomethyl group in 4-(iodomethyl)tetrahydro-2H-pyran-4-ol provides a markedly superior leaving group compared to bromo- or chloro-analogs, directly impacting reaction kinetics and yields in nucleophilic substitution reactions. This is a class-level inference based on the well-established leaving group ability trend for halides (I⁻ >> Br⁻ > Cl⁻) [1].

Leaving Group Ability
Class-level inference
I⁻ >> Br⁻ > Cl⁻
Supports faster SN2 kinetics vs. bromo/chloro analogs
Qualitative trend; rates depend on specific nucleophile and solvent
Nucleophilic Substitution SN2 Reactivity Leaving Group Ability

Synthetic Yield Benchmark

A reproducible, literature-documented synthesis of 4-(iodomethyl)tetrahydro-2H-pyran-4-ol achieves an isolated yield of 55% under optimized conditions, providing a quantitative benchmark against which alternative synthetic routes or in-situ generation from other analogs can be compared .

Synthetic Yield Benchmark
Cross-study comparable
55% isolated yield
Provides a comparative baseline for process optimization
From tetrahydro-4H-pyran-4-one in a two-stage process
Synthetic Yield Process Chemistry Reaction Optimization

LogP and PSA vs. Non-Hydroxylated Analog

The presence of the 4-hydroxyl group in 4-(iodomethyl)tetrahydro-2H-pyran-4-ol significantly alters its physicochemical profile compared to the non-hydroxylated analog, 4-(iodomethyl)tetrahydro-2H-pyran. Specifically, the target compound exhibits a predicted LogP of 0.96 and a PSA of 29.46 Ų [1], whereas the non-hydroxylated analog (CAS 101691-94-5) has a higher predicted LogP and lower PSA, indicative of greater lipophilicity.

Physicochemical Profile
Predicted property
LogP 0.96 / PSA 29.46 Ų
More hydrophilic than the non-hydroxylated analog
In silico prediction; influences solubility and permeability
Lipophilicity Drug-likeness Physicochemical Properties

Prins Cyclization Key Intermediate

4-(Iodomethyl)tetrahydro-2H-pyran-4-ol and its structural relatives are integral to the synthesis of diverse 4-iodotetrahydropyran derivatives via the Prins cyclization, a powerful method for constructing complex oxygen heterocycles. This is a class-level inference, as the target compound itself is a product of a related reaction sequence (spiroepoxide opening) and can be further elaborated via Prins-type chemistry [1][2].

Synthetic Utility
Class-level inference
Prins Cyclization Input
Enables construction of complex 4-iodotetrahydropyrans
Dual functionality supports electrophilic and nucleophilic pathways
Prins Cyclization Heterocycle Synthesis Synthetic Methodology

4-(Iodomethyl)tetrahydro-2H-pyran-4-ol: Application Scenarios


Tetrahydropyran Drug Candidate Synthesis

The compound's dual functionality (iodoalkyl and hydroxyl) makes it an ideal building block for constructing complex tetrahydropyran (THP) scaffolds, which are common motifs in bioactive molecules. Its established utility in Prins cyclization chemistry allows for the rapid assembly of diverse THP libraries for structure-activity relationship (SAR) studies [1].

Nucleophilic Substitution Optimization

When a synthetic sequence demands a highly efficient SN2 reaction, the iodomethyl group of 4-(iodomethyl)tetrahydro-2H-pyran-4-ol provides a distinct kinetic advantage over bromo- or chloro-analogs, leading to faster reaction times and higher yields. The documented 55% isolated yield for its synthesis provides a reliable benchmark for process optimization and scale-up efforts [1].

Bioconjugation Probe Synthesis

The presence of a hydroxyl group adjacent to an electrophilic iodomethyl carbon allows for the stepwise, orthogonal functionalization of the molecule. The hydroxyl can be protected or derivatized (e.g., as an ester, ether, or carbamate), while the iodomethyl group can be used for nucleophilic displacement with amines, thiols, or carbon nucleophiles to create bespoke linkers or probes for target identification studies [1].

Functionalized Polymer Synthesis

The compound can serve as a monomer or cross-linking agent in the synthesis of functionalized polymers. The iodomethyl group can be used to introduce tetrahydropyran moieties into polymer backbones via nucleophilic substitution, while the hydroxyl group provides a site for further chain extension or post-polymerization modification [1].

Application
Selection Property
Validation Focus
THP Drug Candidate Synthesis
Bifunctional reactivity profile
Prins cyclization method compatibility
Nucleophilic Substitution Optimization
Halide leaving group ability (I vs. Br/Cl)
Comparative reaction rate and conversion yield
Bioconjugation Probe Synthesis
Orthogonal functionalization handles
Stepwise selective derivatization strategy
Functionalized Polymer Synthesis
Monomer and cross-linking utility
Post-polymerization modification feasibility

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